PF-03814735

Catalog No.
S548310
CAS No.
942487-16-3
M.F
C23H25F3N6O2
M. Wt
474.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-03814735

CAS Number

942487-16-3

Product Name

PF-03814735

IUPAC Name

N-[2-[(1R,8S)-4-[[4-(cyclobutylamino)-5-(trifluoromethyl)pyrimidin-2-yl]amino]-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-11-yl]-2-oxoethyl]acetamide

Molecular Formula

C23H25F3N6O2

Molecular Weight

474.5 g/mol

InChI

InChI=1S/C23H25F3N6O2/c1-12(33)27-11-20(34)32-18-7-8-19(32)16-9-14(5-6-15(16)18)30-22-28-10-17(23(24,25)26)21(31-22)29-13-3-2-4-13/h5-6,9-10,13,18-19H,2-4,7-8,11H2,1H3,(H,27,33)(H2,28,29,30,31)/t18-,19+/m0/s1

InChI Key

RYYNGWLOYLRZLK-RBUKOAKNSA-N

SMILES

Array

solubility

soluble in DMSO, not soluble in water.

Synonyms

PF03814735; PF-03814735; PF 03814735.

Canonical SMILES

CC(=O)NCC(=O)N1C2CCC1C3=C2C=CC(=C3)NC4=NC=C(C(=N4)NC5CCC5)C(F)(F)F

Isomeric SMILES

CC(=O)NCC(=O)N1[C@H]2CC[C@@H]1C3=C2C=CC(=C3)NC4=NC=C(C(=N4)NC5CCC5)C(F)(F)F

The exact mass of the compound N-(2-((1S,4R)-6-((4-(Cyclobutylamino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)-1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)-2-oxoethyl)acetamide is 474.19911 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in DMSO, not soluble in water.. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PF-03814735 (CAS: 942487-16-3) is an orally bioavailable, ATP-competitive small-molecule inhibitor targeting Aurora A and Aurora B kinases. In preclinical and industrial research, it is primarily procured as a chemical probe to induce mitotic arrest, block cytokinesis, and study cell cycle regulation. Unlike many first-generation kinase inhibitors that suffer from poor solubility or require complex formulation, PF-03814735 is distinguished by its high DMSO solubility and suitability for oral administration in in vivo models. Its balanced dual-inhibition profile makes it a critical tool for workflows requiring simultaneous suppression of both Aurora A and B pathways without the need for multiplexed inhibitor combinations [1].

Substituting PF-03814735 with other in-class Aurora kinase inhibitors frequently compromises experimental reproducibility and formulation feasibility. Highly selective alternatives, such as Alisertib (Aurora A) or Barasertib (Aurora B), fail to provide the balanced dual-pathway blockade necessary to prevent compensatory kinase activation in complex cellular assays. Conversely, older pan-Aurora inhibitors like Tozasertib (VX-680) present significant formulation challenges, often requiring continuous intravenous infusion due to poor oral bioavailability. For procurement teams and assay developers, selecting a generic or closely related analog can lead to increased formulation costs, higher solvent toxicity in cell cultures, and the need for complex multi-drug dosing regimens to achieve the same phenotypic endpoints [1].

Balanced Dual Aurora A/B Potency vs. Selective Inhibitors

PF-03814735 provides balanced inhibition of both Aurora B (IC50 = 0.8 nM) and Aurora A (IC50 = 5 nM). In contrast, Alisertib is highly selective for Aurora A (IC50 = 1.2 nM vs. 396 nM for Aurora B), and Barasertib is highly selective for Aurora B (IC50 = 0.37 nM vs. 1369 nM for Aurora A) .

Evidence DimensionKinase Selectivity (IC50)
Target Compound DataAurora B: 0.8 nM, Aurora A: 5 nM
Comparator Or BaselineAlisertib (Aurora A: 1.2 nM, Aurora B: 396 nM) / Barasertib (Aurora B: 0.37 nM, Aurora A: 1369 nM)
Quantified DifferenceMaintains single-digit nanomolar potency across both targets, unlike >300-fold selectivity gaps in comparators
ConditionsRecombinant kinase enzymatic assays

Enables simultaneous blockade of both Aurora A and B pathways, preventing compensatory kinase activation without requiring the procurement and formulation of multiple selective inhibitors.

In Vivo Formulation Compatibility and Oral Bioavailability

PF-03814735 is orally bioavailable and demonstrates efficacy in murine xenograft models when administered via oral gavage (e.g., 15-80 mg/kg). In contrast, the pan-Aurora inhibitor Tozasertib (VX-680) exhibits poor oral bioavailability (~27%) and typically requires continuous intravenous (IV) infusion protocols for in vivo efficacy [1].

Evidence DimensionIn Vivo Administration Route
Target Compound DataOrally bioavailable (standard oral gavage dosing)
Comparator Or BaselineTozasertib (VX-680): Poor oral bioavailability, requires IV infusion
Quantified DifferenceEliminates the need for IV infusion equipment and continuous dosing protocols
ConditionsPreclinical murine xenograft models

Reduces formulation complexity and animal handling stress, significantly lowering the operational overhead for preclinical in vivo studies.

Handling and Processability: High-Concentration Stock Solutions

PF-03814735 exhibits DMSO solubility reaching concentrations of ≥ 100 mg/mL (~210 mM). This significantly exceeds the standard baseline requirements for high-throughput screening (HTS) libraries, which typically target 10-50 mM solubility limits .

Evidence DimensionMaximum DMSO Solubility
Target Compound Data≥ 210 mM (100 mg/mL)
Comparator Or BaselineStandard HTS baseline (10-50 mM)
Quantified Difference>4-fold higher maximum solubility compared to standard HTS library requirements
ConditionsStandard laboratory stock solution preparation (DMSO at room temperature)

Allows for ultra-low volume spiking in sensitive cell-based assays, minimizing DMSO-induced cytotoxicity and solvent artifacts.

Application-Specific Efficacy: CRISPR/Cas9 HDR Enhancement

In gene editing workflows, PF-03814735 increases relative Homology-Directed Repair (HDR) incidence up to 5-fold at a concentration of 0.2 μM. Compared to Danusertib, which requires higher concentrations (0.3 μM) and is an order of magnitude less active against Aurora A (IC50 = 13 nM), PF-03814735 provides a more potent small-molecule intervention for modulating DNA repair pathways [1].

Evidence DimensionOptimal Concentration for HDR Enhancement
Target Compound Data0.2 μM (up to 5-fold HDR increase)
Comparator Or BaselineDanusertib: 0.3 μM
Quantified DifferenceAchieves peak HDR enhancement at a 33% lower concentration due to higher target potency
ConditionsHepa 1-6-eGFP cells treated with ProdeliverIN CRISPR for RNP

Provides a potent small-molecule tool for improving CRISPR/Cas9 gene correction efficiency in difficult-to-edit cell lines.

Preclinical Oncology Xenograft Models

Due to its oral bioavailability and formulation compatibility, PF-03814735 is a highly suitable candidate for in vivo studies requiring sustained dual Aurora A/B inhibition without the logistical burden of continuous intravenous infusion [1].

High-Throughput Phenotypic Screening

The compound's DMSO solubility (≥ 210 mM) makes it highly suitable for automated liquid handling systems, allowing for ultra-low volume acoustic dispensing that minimizes solvent toxicity in sensitive cell lines .

CRISPR/Cas9 Gene Editing Optimization

As a potent modulator of the cell cycle, PF-03814735 is procured as a small-molecule enhancer to shift the DNA repair balance away from Non-Homologous End Joining (NHEJ) and toward Homology-Directed Repair (HDR) in engineered cell lines [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

474.19910855 Da

Monoisotopic Mass

474.19910855 Da

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6V5T4O5758

Wikipedia

Pf-03814735

Dates

Last modified: 08-15-2023
1: Hook KE, Garza SJ, Lira ME, Ching KA, Lee NV, Cao J, Yuan J, Ye J, Ozeck M, Shi ST, Zheng X, Rejto PA, Kan JL, Christensen JG, Pavlicek A. An integrated genomic approach to identify predictive biomarkers of response to the aurora kinase inhibitor PF-03814735. Mol Cancer Ther. 2012 Mar;11(3):710-9. doi: 10.1158/1535-7163.MCT-11-0184. Epub 2012 Jan 5. PubMed PMID: 22222631.
2: Schöffski P, Jones SF, Dumez H, Infante JR, Van Mieghem E, Fowst C, Gerletti P, Xu H, Jakubczak JL, English PA, Pierce KJ, Burris HA. Phase I, open-label, multicentre, dose-escalation, pharmacokinetic and pharmacodynamic trial of the oral aurora kinase inhibitor PF-03814735 in advanced solid tumours. Eur J Cancer. 2011 Oct;47(15):2256-64. doi: 10.1016/j.ejca.2011.07.008. Epub 2011 Aug 16. PubMed PMID: 21852114.
3: Jani JP, Arcari J, Bernardo V, Bhattacharya SK, Briere D, Cohen BD, Coleman K, Christensen JG, Emerson EO, Jakowski A, Hook K, Los G, Moyer JD, Pruimboom-Brees I, Pustilnik L, Rossi AM, Steyn SJ, Su C, Tsaparikos K, Wishka D, Yoon K, Jakubczak JL. PF-03814735, an orally bioavailable small molecule aurora kinase inhibitor for cancer therapy. Mol Cancer Ther. 2010 Apr;9(4):883-94. doi: 10.1158/1535-7163.MCT-09-0915. Epub 2010 Mar 30. PubMed PMID: 20354118.
4: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2008 Sep;30(7):543-88. PubMed PMID: 18985183.

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